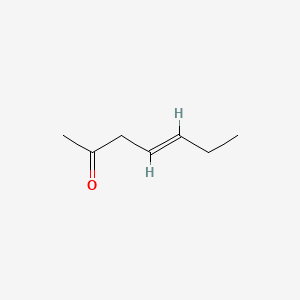
2-Hexadecenal
Übersicht
Beschreibung
2-hexadecenal is a hexadecenal that carries a double bond at position 2. It is a hexadecenal and a n-alk-2-enal.
Wissenschaftliche Forschungsanwendungen
1. Redox Processes in Glioma Cells
2-Hexadecenal, an unsaturated aldehyde formed during the free radical destruction of sphingolipids under oxidative stress, exhibits biological activity by inhibiting proliferation and inducing apoptosis in rat C6 glioma cells. Its presence significantly increases the yield of superoxide anion radicals and affects the redox state of cells, suggesting its role as a signaling molecule in redox processes (Amaegberi et al., 2019).
2. Formation and Biological Role in Cells
This compound is produced from sphingolipids by gamma-, UV-irradiation, and HOCl exposure. It regulates reactive oxygen species generation in human peripheral blood neutrophils and modifies astroglial cells' functions, leading to cytoskeleton reorganization and apoptosis through the JNK and p38 mitogen-activated protein kinase pathways (Lisovskaya et al., 2017).
3. Cellular Targets and Mechanisms
As a lipid-derived electrophile, this compound plays roles in cytoskeletal reorganization, DNA damage, and apoptosis. The alkyne-2-HD derivative has been used as a probe to identify over 500 potential cellular targets, offering insights into the deregulation of lipid metabolism in diseases (Jarugumilli et al., 2018).
4. Inhibition of Glioma Cell Growth
This compound causes a dose-dependent decrease in the proliferative and mitotic indices of C6 glioma cells. This process involves cytoskeleton rearrangement, changes in cell morphology, and apoptosis induction through the activation of various MAPK pathways (Amaegberi et al., 2019).
5. Interaction with BAX Protein
This compound, particularly trans-2-hexadecenal, has been shown to covalently react with the pro-apoptotic protein Bax at the Cys62 residue. This interaction is crucial for the activation of Bax and the subsequent regulation of apoptosis, providing potential therapeutic strategies for BAX modulation (Cohen et al., 2020).
Wirkmechanismus
Mode of Action
It is known that many similar compounds interact with cellular components, leading to changes in cellular function
Biochemical Pathways
It is likely that this compound interacts with multiple pathways, given its potential to interact with various cellular components
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its potential effects on the body
Result of Action
It is known that similar compounds can cause a variety of effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like (E)-2-hexadecenal . These factors can range from temperature and pH to the presence of other compounds in the environment. Understanding how these factors influence (E)-2-hexadecenal’s action can help optimize its use and predict its effects under different conditions.
Biochemische Analyse
Biochemical Properties
2-Hexadecenal is involved in several biochemical reactions, primarily through its interaction with enzymes and other biomolecules. One of the key enzymes that interact with this compound is this compound reductase (EC 1.3.1.27), which catalyzes the conversion of hexadecanal and NADP+ to 2-trans-hexadecenal, NADPH, and H+ . This enzyme belongs to the family of oxidoreductases and plays a crucial role in maintaining the balance of aldehyde and alcohol forms of long-chain fatty acids. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as NADPH oxidase and myeloperoxidase, influencing the production of reactive oxygen species .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In polymorphonuclear leukocytes, this compound regulates the production of reactive oxygen species and induces apoptosis . At submicromolar concentrations, it elevates ROS production, while at higher concentrations, it induces apoptosis by increasing cytoplasmic calcium levels, decreasing ROS production, and reducing mitochondrial potential. These processes are accompanied by cytoskeleton reorganization . In C6 glioma cells, this compound modifies redox processes, leading to increased production of superoxide anion radicals and decreased intracellular levels of reduced glutathione .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to significant cellular changes. This compound can covalently modify proteins and DNA, affecting their function and stability . For instance, it has been shown to bind to the pro-apoptotic protein Bax at the conserved Cys62 residue, promoting apoptosis . Additionally, this compound influences signal transduction pathways, such as the JNK-MAPK pathway, contributing to its role in apoptosis and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, an elevation in this compound concentration leads to a slight reduction in polymorphonuclear leukocytes’ viability after 30 minutes of incubation, with more pronounced cytotoxic effects observed after 4 hours of treatment . These temporal effects highlight the importance of considering the duration of exposure when studying this compound’s impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound can modulate cellular signaling pathways and induce apoptosis without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of cellular homeostasis . These dosage-dependent effects underscore the need for careful consideration of dosage when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It is a byproduct of sphingosine-1-phosphate metabolism, where sphingosine-1-phosphate lyase cleaves sphingosine-1-phosphate into this compound and ethanolamine phosphate . This metabolic pathway is crucial for maintaining the balance of sphingolipids in cells and regulating various cellular functions, including apoptosis and cytoskeletal reorganization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. For instance, this compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its effects . The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport and distribution within cells .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It has been shown to localize in the nucleus, where it regulates histone deacetylase activity and chromatin remodeling . The nuclear localization of this compound is mediated by sphingosine-1-phosphate lyase, which generates this compound from sphingosine-1-phosphate in the nucleus . This localization is essential for its role in modulating gene expression and cellular responses to stress.
Eigenschaften
IUPAC Name |
(E)-hexadec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFYXOVGVXZKT-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015907 | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3163-37-9, 27104-14-9, 22644-96-8 | |
| Record name | 2-Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXADECENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexadecenal?
A1: Hexadecenal has the molecular formula C16H30O and a molecular weight of 238.40 g/mol.
Q2: Does hexadecenal exist in different isomeric forms?
A: Yes, hexadecenal exists in various isomeric forms, including (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (E)-2-hexadecenal. The specific isomer and its relative abundance can significantly influence its biological activity [, , , , ].
Q3: How does hexadecenal interact with Aspergillus fumigatus?
A: Research suggests that cis-9-hexadecenal inhibits the growth of Aspergillus fumigatus by targeting cell wall organization and melanin biosynthesis. It disrupts the formation of the extracellular matrix and reduces cell surface hydrophobicity, ultimately affecting fungal virulence [, ].
Q4: How does hexadecenal affect mitochondrial function in yeast?
A: Studies in yeast indicate that hexadecenal accumulation, regulated by enzymes like Dpl1p and Hfd1p, can impact mitochondrial function. Elevated hexadecenal levels are associated with decreased oxygen consumption, increased reactive oxygen species production, and mitochondrial fragmentation [].
Q5: What role does hexadecenal play in insect communication?
A: Hexadecenal isomers are key components of the sex pheromone blends in various insect species, including moths like Heliothis virescens, Helicoverpa armigera, and the rice stem borer Chilo suppressalis. The specific isomeric composition and ratio within the blend are crucial for species-specific attraction [, , , , , , , , ].
Q6: What are the potential applications of hexadecenal?
A: Hexadecenal holds potential for various applications, particularly in agriculture as a biopesticide. Its role in insect pheromone communication can be exploited for pest monitoring and mating disruption strategies, offering environmentally friendly pest control alternatives [, , , ].
Q7: Are there any safety concerns regarding hexadecenal use?
A: While hexadecenal is generally considered safe, further research is necessary to fully evaluate its toxicological profile and potential long-term effects. Careful consideration should be given to its environmental impact, degradation pathways, and potential for bioaccumulation [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)



![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)





![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
